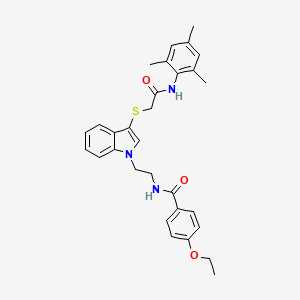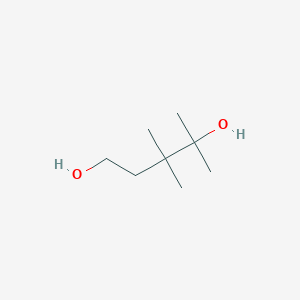
3,3,4-トリメチルペンタン-1,4-ジオール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,4-Trimethylpentane-1,4-diol is an organic compound with the molecular formula C8H18O2. It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain. This compound is used in various chemical processes and has applications in different scientific fields.
科学的研究の応用
3,3,4-Trimethylpentane-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
Target of Action
This compound is a branched hydrocarbon, and like other hydrocarbons, it may interact with various biological molecules depending on its specific structure and properties .
Mode of Action
As a branched hydrocarbon, it may interact with its targets through hydrophobic interactions, influencing their structure and function .
Biochemical Pathways
It’s known that it can react with chlorides under light exposure to form chlorinated derivatives . It can also react with nitric oxide and hydroxyl radicals to produce various compounds including acetaldehyde, acetone, and 3-methylbutanone .
Pharmacokinetics
It’s known that similar branched hydrocarbons tend to accumulate mainly in body fat .
Result of Action
Similar branched hydrocarbons can cause irritation and central nervous system depression .
Action Environment
The action, efficacy, and stability of 3,3,4-Trimethylpentane-1,4-diol can be influenced by various environmental factors. For instance, light exposure can trigger its reaction with chlorides . Moreover, its use in long-life materials with low release rate, such as flooring, furniture, toys, construction materials, curtains, footwear, leather products, paper and cardboard products, electronic equipment, can lead to its release into the environment .
準備方法
Synthetic Routes and Reaction Conditions
3,3,4-Trimethylpentane-1,4-diol can be synthesized through several methods. One common method involves the reaction of 1,5-pentanediol with trimethylacetylene under specific conditions . Another method includes the hydroxylation of alkenes followed by reduction .
Industrial Production Methods
In industrial settings, the production of 3,3,4-Trimethylpentane-1,4-diol often involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound.
化学反応の分析
Types of Reactions
3,3,4-Trimethylpentane-1,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
類似化合物との比較
Similar Compounds
2,2,4-Trimethylpentane-1,3-diol: Another branched diol with similar properties but different structural arrangement.
2,2,4-Trimethylpentane: An isomer of octane used as a standard in octane rating.
3,3,4-Trimethylpentane: A related hydrocarbon with similar branching but lacking hydroxyl groups.
Uniqueness
3,3,4-Trimethylpentane-1,4-diol is unique due to its specific arrangement of hydroxyl groups and branching, which gives it distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.
特性
IUPAC Name |
3,3,4-trimethylpentane-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-7(2,5-6-9)8(3,4)10/h9-10H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVKRMZQGLKDGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
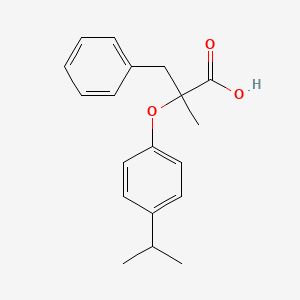
![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine](/img/structure/B2362220.png)
![1,7-dimethyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2362221.png)
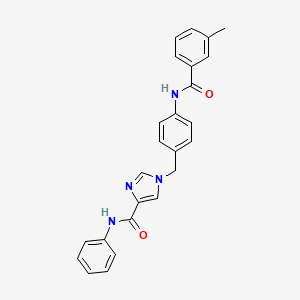
![3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2362226.png)
![n-{4h,5h,6h,7h-Pyrazolo[1,5-a]pyridin-3-yl}prop-2-enamide](/img/structure/B2362228.png)
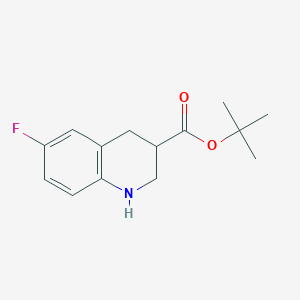
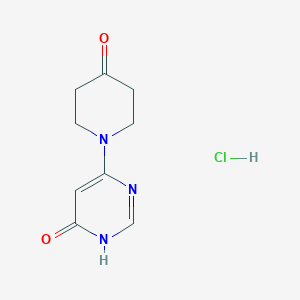
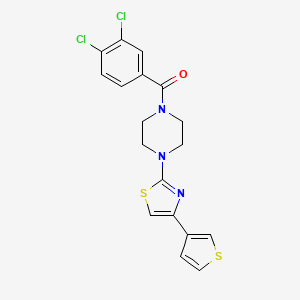

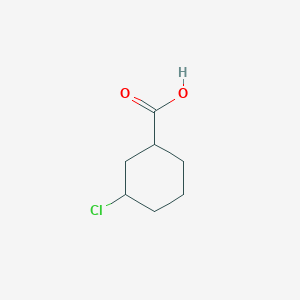
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2362234.png)
![[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2362237.png)
